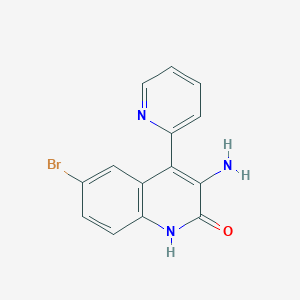

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLDFOLKYISENR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507418 |

Source

|

| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77616-97-8 |

Source

|

| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a significant heterocyclic compound often identified as an impurity in the synthesis of the pharmaceutical agent Bromazepam.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and quality control. It consolidates available experimental and computational data, outlines detailed protocols for experimental determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to facilitate a deep understanding of the molecule's characteristics, which are critical for its synthesis, purification, and potential biological activity.

Introduction and Compound Identity

This compound is a substituted quinolinone derivative. Its structure features a quinolinone core, a bromine atom at the 6-position, an amino group at the 3-position, and a pyridin-2-yl substituent at the 4-position. This complex aromatic system imparts specific chemical and physical properties that are of interest in medicinal chemistry and pharmaceutical sciences. Notably, it is recognized as "Bromazepam Impurity D" in European Pharmacopoeia, highlighting its relevance in the quality control of Bromazepam manufacturing.[1][4]

Chemical Structure and Identifiers

The structural integrity and identity of a compound are the foundation of its physicochemical profile.

-

IUPAC Name: 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one[5]

-

Synonyms: Bromazepam Impurity D, 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone[2][3]

Table 1: Core Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one | [5] |

| CAS Number | 77616-97-8 | [6][7] |

| Molecular Formula | C₁₄H₁₀BrN₃O | [5][7] |

| InChI | InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | [5][7] |

| InChIKey | DVLDFOLKYISENR-UHFFFAOYSA-N | [5][7] |

| SMILES | C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | [5][8] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Molecular Weight and Appearance

The molecular weight is a fundamental property derived from the molecular formula. The physical appearance provides a qualitative descriptor of the compound in its solid state.

Table 2: Fundamental Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 316.15 g/mol | [5][7] |

| Monoisotopic Mass | 315.00072 Da | [5][9] |

| Appearance | Light Brown to Brown Solid |

Melting Point

The melting point is a key indicator of a compound's purity and thermal stability. For this compound, a high melting point with decomposition is reported, which is characteristic of complex aromatic structures with potential for strong intermolecular interactions.

-

Melting Point: >255°C (with decomposition)

Solubility

Solubility is a critical parameter for drug delivery and biological assays. While extensive quantitative data for this compound is not publicly available, qualitative information has been reported.

-

Qualitative Solubility: Slightly soluble in DMSO and Methanol (sonication may be required).

Due to the absence of precise aqueous solubility data, a standardized experimental protocol for its determination is provided in Section 3.1.

Lipophilicity (logP)

-

Computed XLogP3: 1.7[5]

This value suggests that the compound has a moderate degree of lipophilicity. An experimental protocol for determining logP is detailed in Section 3.2.

Acid Dissociation Constant (pKa)

The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. This is critical for understanding its solubility, absorption, and interaction with biological targets. The structure of this compound contains both basic (amino and pyridine groups) and potentially acidic (quinolinone amide) centers. Experimental determination is necessary for accurate pKa values. A relevant protocol is provided in Section 3.3.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a self-validating framework, the following sections detail established experimental protocols for determining the key physicochemical properties for which specific data is not publicly available.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property for any compound intended for biological or pharmaceutical applications. The thermodynamic shake-flask method is considered the "gold standard" for its determination.[10]

Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the test sample.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical and reliable approach for the experimental determination of logP.[11]

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4) and saturate each phase with the other by vigorous mixing, followed by separation.

-

Compound Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.[12]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11][13]

Caption: Experimental Workflow for logP Determination.

Determination of pKa

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[14][15] Given the compound's low aqueous solubility, the use of a co-solvent may be necessary.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: Titrate the solution with a standardized strong acid (e.g., HCl) to protonate all basic sites.

-

Titration with Base: Subsequently, titrate the protonated compound with a standardized strong base (e.g., NaOH), recording the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the first or second derivative of the titration curve.

-

Co-solvent Correction: If a co-solvent is used, the apparent pKa values should be corrected to obtain the aqueous pKa, although this can be a complex process and is often reported as the apparent pKa in the specific solvent mixture.

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of identity of a chemical compound. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure. Researchers should obtain experimental data for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex, with distinct signals for the aromatic protons on the quinolinone and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The NH₂ and the amide NH protons will likely appear as broad singlets, and their positions may be concentration and solvent-dependent.

-

¹³C NMR: The spectrum should show 14 distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the quinolinone ring is expected to appear significantly downfield (typically >160 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Mass: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (315.0007 Da for C₁₄H₁₀⁷⁹BrN₃O). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Fragmentation: The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve cleavages of the bonds connecting the pyridine ring and the quinolinone core, as well as potential loss of CO or HCN.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the amide N-H.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-Br stretching: A band in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

-

Conclusion

This compound is a compound of significant interest, particularly in the context of pharmaceutical quality control. This guide has synthesized the available data on its physicochemical properties, including its identity, molecular weight, melting point, and qualitative solubility. While quantitative experimental data for key parameters such as aqueous solubility, logP, and pKa are not widely published, this guide provides robust, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher working with this molecule, enabling better control over its synthesis, purification, and application in drug development and related scientific disciplines.

References

-

Veeprho. Bromazepam Impurities and Related Compound. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Scribd. Aqueous Solubility Determination Guide. [Link]

-

Scientific Electronic Library Online. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. Bromazepam-impurities. [Link]

- Saal, C. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011.

-

Cleo. Bromazepam EP Impurity B | CAS No: 41526-21-0. [Link]

-

Global Substance Registration System. 2(1H)-QUINOLINONE, 3-AMINO-6-BROMO-4-(2-PYRIDINYL)-. [Link]

-

ResearchGate. Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. [Link]

-

National Institutes of Health. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

Digital Archive of Memorial University of Newfoundland. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

-

LookChem. Cas 77616-97-8,this compound. [Link]

-

PubChem. 3-Aminoquinoline. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

ResearchGate. Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. [Link]

-

MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

-

Wiley Analytical Science. Weighing up ways of working out log P. [Link]

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. [Link]

-

Creative Biogene. This compound. [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

NIST WebBook. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. [Link]

-

Semantic Scholar. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

-

SpectraBase. 3-(Pyridin-3-ylmethyl)quinazolin-4-one - Optional[Vapor Phase IR] - Spectrum. [Link]

-

RuixiBio. 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cas 77616-97-8,this compound | lookchem [lookchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | C14H10BrN3O | CID 12702961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [cymitquimica.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound [lgcstandards.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (CAS 77616-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 77616-97-8, an impurity of the anxiolytic drug Bromazepam, chemically known as 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. The document delves into its chemical and physical properties, presents a thorough analysis of its safety and handling protocols, and outlines detailed analytical procedures for its detection and quantification. Furthermore, this guide explores the potential biological significance of this impurity by examining the mechanism of action of the parent compound, Bromazepam, and discusses the regulatory framework for impurities in active pharmaceutical ingredients (APIs). This guide is intended to be a critical resource for professionals in the fields of pharmaceutical research, development, and quality control, providing the necessary information for safe handling, risk assessment, and regulatory compliance.

Chemical Identification and Physicochemical Properties

The compound with CAS number 77616-97-8 is primarily known as an impurity of Bromazepam, a benzodiazepine class drug.[1][2] Its systematic IUPAC name is 3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one.[3]

| Property | Value | Source(s) |

| CAS Number | 77616-97-8 | [3][4][5] |

| Molecular Formula | C₁₄H₁₀BrN₃O | [3][4][5] |

| Molecular Weight | 316.16 g/mol | [4] |

| Appearance | Brown solid | [2] |

| Purity | Typically ≥95% | [3][5] |

| Synonyms | Bromazepam Impurity D, 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone | [1][2] |

Hazard Identification and Safety Precautions

As an impurity of a pharmacologically active compound, this compound requires careful handling. The following hazard information is compiled from available safety data sheets.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling CAS 77616-97-8.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

-

Storage Temperature: 2-8°C, in a refrigerator.[2]

-

Atmosphere: Store under an inert atmosphere.[2]

-

Conditions to Avoid: Protect from light and moisture.[1] The compound is hygroscopic.[2]

Emergency Procedures

In the event of accidental exposure or spillage, the following procedures should be followed immediately.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Evacuate Personnel: Ensure all non-essential personnel are removed from the area.

-

Ensure Adequate Ventilation: Use local exhaust ventilation to control dust.

-

Contain the Spill: Prevent further leakage or spillage if safe to do so.

-

Clean-up:

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the material and place it in a suitable, closed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

Regulatory Context and Impurity Qualification

As an impurity of a pharmaceutical product, the presence of this compound is regulated by international guidelines, primarily those from the International Council for Harmonisation (ICH).[6][7][8]

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[7][9]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be confirmed.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The specific thresholds are dependent on the maximum daily dose of the drug substance.[9] For any new drug substance, impurities present at a level of 0.1% or higher should be identified and described.[10]

Analytical Methodologies: Detection and Quantification

A robust and validated analytical method is essential for the detection and quantification of this impurity in Bromazepam. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][12]

Step-by-Step HPLC Protocol

The following is a detailed protocol for a stability-indicating RP-HPLC-DAD method for the determination of Bromazepam and its impurities.[11][12]

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration.

-

Sample Solution (from drug substance):

-

Accurately weigh a portion of the Bromazepam drug substance.

-

Dissolve in the mobile phase.

-

Sonicate for complete dissolution.

-

Filter through a 0.45 µm membrane filter before injection.[1]

-

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the impurity peak by comparing the retention time with that of the reference standard.

-

Quantify the impurity using the peak area and the response factor of the reference standard.

-

Caption: Workflow for the HPLC analysis of CAS 77616-97-8.

Potential Biological Significance and Toxicological Considerations

Mechanism of Action of Bromazepam

Bromazepam, like other benzodiazepines, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][13] It acts as a positive allosteric modulator, binding to a site on the GABA-A receptor distinct from the GABA binding site.[13] This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[13]

Caption: Simplified schematic of the GABA-A receptor and the potential interaction of Bromazepam and its impurity.

In Vitro Assays for GABA-A Receptor Modulation

To assess the potential for this compound to interact with the GABA-A receptor, various in vitro assays can be employed.

-

Radioligand Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor, such as the benzodiazepine site.

-

Electrophysiological Assays (e.g., Patch-Clamp): This technique directly measures the flow of ions through the GABA-A receptor channel in response to GABA and the test compound, providing information on whether the compound enhances or inhibits the receptor's function.

-

Fluorescence-Based Assays: These assays use fluorescent probes that are sensitive to changes in membrane potential or ion concentration, providing a high-throughput method for screening compounds that modulate GABA-A receptor activity.[2][14]

Toxicological Profile of Bromazepam and Implications for the Impurity

Bromazepam overdose, especially when combined with other central nervous system depressants, can lead to severe adverse effects, including respiratory depression and coma.[15][16] While the toxicity of the impurity itself has not been specifically studied, its presence in the final drug product must be controlled to within safe limits as determined by regulatory guidelines. The quinoline scaffold, which is present in this impurity, is a common motif in compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[17][18][19] Therefore, the potential for off-target effects of this impurity cannot be entirely dismissed without specific toxicological studies.

Conclusion

This compound (CAS 77616-97-8) is a critical impurity of the drug Bromazepam that requires careful management throughout the drug development and manufacturing process. This guide has provided a detailed overview of its chemical properties, safety and handling procedures, and analytical methods for its control. While direct biological data on this impurity is limited, its structural relationship to Bromazepam suggests a potential for interaction with the GABA-A receptor. Adherence to ICH guidelines for impurity qualification is paramount to ensure the safety and efficacy of the final drug product. Further research into the specific pharmacological and toxicological profile of this impurity is warranted to fully understand its potential impact on patient health.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.

- Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951.

-

Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

-

PRO DOC LTÉE. (2014). PRODUCT MONOGRAPH BROMAZEPAM – 3 BROMAZEPAM – 6 bromazepam 3 mg and 6 mg Tablets Anxiolytic - Sedative. Retrieved from [Link]

-

ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

-

ResearchGate. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromazepam. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bromazepam Impurity D. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bromazepam - Psychotropic Substances. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

-

MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

Sources

- 1. High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates [openpharmaceuticalsciencesjournal.com]

- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 3. This compound | C14H10BrN3O | CID 12702961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [cymitquimica.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. jpionline.org [jpionline.org]

- 9. database.ich.org [database.ich.org]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Bromazepam - Wikipedia [en.wikipedia.org]

- 17. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (Bromazepam Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a significant impurity and degradation product of the benzodiazepine drug, Bromazepam. Herein, we delve into the discovery and history of this compound, intricately linked to the quality control and stability studies of Bromazepam. This guide elucidates the chemical properties, and critically, the putative formation mechanism through molecular rearrangement of the parent drug. Furthermore, we will explore the current, albeit limited, understanding of its biological significance and outline the analytical methodologies for its detection and characterization. This document serves as a vital resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical quality assurance, providing a foundational understanding of this key Bromazepam-related substance.

Introduction and Historical Context

This compound, systematically known as Bromazepam Impurity D, is a heterocyclic organic molecule that has garnered attention primarily within the pharmaceutical industry.[1][2][3] Its history is not one of a targeted therapeutic discovery but rather a consequence of the rigorous analysis and quality control surrounding the anxiolytic drug, Bromazepam.

First synthesized in the 1960s, Bromazepam is a potent benzodiazepine derivative.[4] As with all pharmaceutical compounds, the identification and characterization of impurities and degradation products are paramount for ensuring safety and efficacy. This compound emerged as a notable impurity, necessitating a deeper understanding of its formation and potential impact. Its presence in Bromazepam formulations is a critical quality attribute that must be monitored and controlled.[5]

The discovery of this quinolinone derivative underscores the importance of stability testing and impurity profiling in drug development. It highlights the potential for complex chemical transformations to occur within a drug substance or product over time or under certain manufacturing conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, identification, and quantification.

| Property | Value | Source |

| IUPAC Name | 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one | [6] |

| Synonyms | Bromazepam Impurity D, 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone | [1][2][3] |

| CAS Number | 77616-97-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀BrN₃O | [1][6][7] |

| Molecular Weight | 316.16 g/mol | [1][6] |

| Appearance | Solid | [7] |

| InChI Key | DVLDFOLKYISENR-UHFFFAOYSA-N | [7] |

These properties are foundational for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used to detect and quantify this impurity in Bromazepam samples.

Formation and Synthesis

Putative Formation Mechanism: Acid-Catalyzed Rearrangement

The transformation of the 1,4-benzodiazepine ring of Bromazepam into a quinolinone system is likely an acid-catalyzed process. This type of rearrangement is a known reaction pathway for certain benzodiazepine derivatives. The proposed mechanism involves the following key steps:

Caption: Proposed acid-catalyzed rearrangement of Bromazepam to its quinolinone impurity.

-

Protonation: The process is initiated by the protonation of one of the nitrogen atoms in the diazepine ring of Bromazepam, likely the N4 nitrogen, under acidic conditions.

-

Ring Opening: The protonation facilitates the cleavage of the C5-N4 bond, leading to the formation of a ring-opened carbocation intermediate.

-

Intramolecular Cyclization: The amino group on the phenyl ring then acts as a nucleophile, attacking the carbocation to form a new six-membered ring.

-

Aromatization and Tautomerization: Subsequent deprotonation and tautomerization lead to the formation of the stable, aromatic quinolinone ring system of the final product.

Understanding this mechanism is crucial for developing strategies to minimize the formation of this impurity during the manufacturing and storage of Bromazepam.

Laboratory Synthesis

While a specific, optimized synthesis for this compound is not extensively documented in the literature, its synthesis would likely be approached through methods common for quinolinone derivatives. A plausible, though not definitively reported, synthetic route could involve the condensation of a suitably substituted 2-aminobenzophenone derivative with a compound providing the C2 and C3 atoms of the quinolinone ring, followed by amination.

Biological Significance and Toxicological Profile

The biological activity of this compound has not been extensively studied. As an impurity, the primary concern is its potential toxicity and any pharmacological activity that might interfere with the therapeutic effects of Bromazepam or cause adverse reactions.

The quinoline and quinolinone scaffolds are present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties. However, it is crucial to note that the specific activity of this particular derivative is not well-characterized.

Regulatory bodies such as the FDA require that impurities in drug products be assessed for their potential toxicological impact.[5] The absence of comprehensive toxicological data for Bromazepam Impurity D in the public domain suggests that its levels in the final drug product are likely controlled to be below the threshold that would necessitate extensive safety studies.

Analytical Characterization and Control

The detection and quantification of this compound in Bromazepam are critical aspects of pharmaceutical quality control.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Bromazepam and its impurities. A typical HPLC method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where both Bromazepam and the impurity have significant absorbance.

Method development would focus on achieving adequate resolution between the main peak of Bromazepam and the peaks of all its impurities, including the quinolinone derivative.

Spectroscopic Methods

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for the identification and structural confirmation of impurities. The mass spectrum of this compound would show a characteristic molecular ion peak corresponding to its molecular weight, as well as a specific fragmentation pattern that can be used for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, confirming the connectivity of atoms within the molecule.

Conclusion and Future Perspectives

This compound, or Bromazepam Impurity D, serves as a compelling case study in the importance of impurity profiling in drug development. Its discovery and history are intrinsically linked to the analytical chemistry of Bromazepam. While its formation is likely a result of an acid-catalyzed rearrangement, further mechanistic studies would be beneficial for a more complete understanding.

The biological activity and toxicological profile of this compound remain largely unexplored. Future research could focus on synthesizing this compound in larger quantities to enable comprehensive pharmacological and toxicological evaluations. Such studies would provide a more complete safety profile for Bromazepam and could potentially uncover novel biological activities associated with this quinolinone derivative. A deeper understanding of this and other drug impurities is essential for ensuring the continued safety and efficacy of pharmaceutical products.

References

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Bromazepam and its Impurities. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Química Orgánica. (n.d.). Benzodiazepine synthesis. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2020). Non-Clinical Review(s) - Application Number: 211635Orig1s000. Retrieved January 15, 2026, from [Link]

-

Cleanchem. (n.d.). Bromazepam EP Impurity D. Retrieved January 15, 2026, from [Link]

-

Veeprho. (n.d.). Bromazepam EP Impurity D. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to C14H10BrN3O (Bromazepam) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzodiazepine derivative with the chemical formula C14H10BrN3O, commonly known as Bromazepam. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, mechanism of action, analytical methodologies, and key pharmacological data.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound C14H10BrN3O is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one .[1]

Over the years, this compound has been referred to by a multitude of synonyms in scientific literature, clinical practice, and commercial markets. A comprehensive understanding of these synonyms is crucial for a thorough literature review and unambiguous scientific communication.

Common Synonyms and Trade Names:

-

Systematic Names:

-

7-bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one

-

7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-2(1H)-one

-

-

Research and Developmental Codes:

-

Ro 5-3350[2]

-

-

Common Drug Names:

-

Bromazepam[1]

-

-

Selected Trade Names:

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of Bromazepam is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C14H10BrN3O | [1] |

| Molecular Weight | 316.15 g/mol | [2] |

| Appearance | Pale yellow, odorless, crystalline powder | [3] |

| Melting Point | 243–251°C | [3] |

| Solubility | Insoluble in water; soluble in acetic acid and dimethylformamide | [3][4] |

| Bioavailability | ~60-84% | [3] |

| Protein Binding | ~70% | [3] |

| Metabolism | Hepatic (Oxidation via Cytochrome P450) | [5] |

| Elimination Half-life | 12-20 hours | |

| Excretion | Primarily renal (as metabolites) |

Synthesis of Bromazepam: A Step-by-Step Workflow

The synthesis of Bromazepam can be achieved through a multi-step process starting from 2-(2-amino-5-bromobenzoyl)pyridine. The following is a representative synthetic route.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine hydrobromide

-

To a solution of 2-(2-amino-5-bromobenzoyl)pyridine in glacial acetic acid, add bromoacetyl bromide dropwise with stirring.

-

Continue stirring the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1.5 hours).

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the residue with glacial acetic acid and dry it under vacuum to yield 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide.

Step 2: Cyclization to Bromazepam

-

Suspend the 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide in a suitable solvent such as methanol.

-

Bubble ammonia gas through the suspension or add a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, Bromazepam, will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and purification methods, may need to be optimized for yield and purity.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

Bromazepam exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[6][7] The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Bromazepam binds to a specific site on the GABAA receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[8] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5] Consequently, the frequency of chloride channel opening is increased in the presence of GABA, leading to an enhanced inhibitory effect.[8] This potentiation of GABAergic inhibition in the central nervous system is the primary mechanism underlying the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of Bromazepam.[7]

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of Bromazepam. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Bromazepam in pharmaceutical formulations.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh and powder a representative number of Bromazepam tablets.

-

Transfer a portion of the powder equivalent to a known amount of Bromazepam into a volumetric flask.

-

Add methanol and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredient.

-

Make up to the final volume with methanol and filter the solution.

-

Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 230 nm.

-

-

Data Analysis:

-

Construct a calibration curve by injecting standard solutions of Bromazepam of known concentrations.

-

Inject the prepared sample solution.

-

Identify the Bromazepam peak based on its retention time.

-

Quantify the amount of Bromazepam in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the determination of Bromazepam in biological matrices such as urine and plasma.

Detailed Protocol for Analysis in Urine:

-

Sample Preparation (Urine):

-

To a urine sample, add an internal standard (e.g., Diazepam-d5).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) or a solid-phase extraction (SPE) with a C18 cartridge.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, both containing a small amount of a modifier like ammonium hydroxide or formic acid.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromazepam and the internal standard. For Bromazepam, a common transition is m/z 316 -> 182.

-

-

-

Data Analysis:

-

Generate a calibration curve by analyzing fortified urine samples with known concentrations of Bromazepam.

-

Analyze the prepared unknown samples.

-

Quantify Bromazepam by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

Toxicology and Safety Profile

The toxicological profile of Bromazepam is an important consideration in its development and clinical use.

| Parameter | Species | Value | Source(s) |

| LD50 (Oral) | Rat | 1950 - 3050 mg/kg | [1][8] |

| LD50 (Oral) | Mouse | 879 mg/kg | [1] |

| LD50 (Intraperitoneal) | Rat | 1660 mg/kg | [1] |

| LD50 (Intraperitoneal) | Mouse | 200 mg/kg | [1] |

Key Safety Considerations:

-

Sedation and Drowsiness: The most common adverse effects are related to its CNS depressant activity.

-

Dependence and Withdrawal: Prolonged use can lead to physical and psychological dependence. Abrupt discontinuation can result in withdrawal symptoms.

-

Drug Interactions: Co-administration with other CNS depressants, such as alcohol and opioids, can lead to enhanced sedation and respiratory depression.

Conclusion

This technical guide provides a detailed overview of the key scientific aspects of Bromazepam (C14H10BrN3O). A thorough understanding of its nomenclature, synthesis, mechanism of action, and analytical methodologies is fundamental for researchers and professionals involved in the study and development of this and related compounds. The provided protocols and data serve as a valuable resource for designing and executing experimental work in this area.

References

-

Wikipedia. (n.d.). Bromazepam. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bromazepam? Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2441, Bromazepam. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024, June 14). What is Bromazepam used for? Retrieved January 15, 2026, from [Link]

-

MIMS. (n.d.). Bromazepam: Uses, Dosage, Side Effects and More. Retrieved January 15, 2026, from [Link]

-

Ochs, H. R., Greenblatt, D. J., Friedman, H., Burstein, E. S., Locniskar, A., Harmatz, J. S., & Shader, R. I. (1987). Bromazepam pharmacokinetics: influence of age, gender, oral contraceptives, cimetidine, and propranolol. Clinical pharmacology and therapeutics, 41(5), 562–570. [Link]

-

Government of Canada. (2022, February 14). Product Monograph: BROMAZEPAM. Retrieved January 15, 2026, from [Link]

-

Government of Canada. (2021, July 14). Product Monograph: BROMAZEPAM. Retrieved January 15, 2026, from [Link]

-

e-lactancia. (n.d.). LEXOTAN (bromazepam) - Product Information (PI). Retrieved January 15, 2026, from [Link]

-

Gaillard, Y., & Pépin, G. (2004). Determination of bromazepam, clonazepam and metabolites after a single intake in urine and hair by LC-MS/MS. Application to forensic cases of drug facilitated crimes. Forensic science international, 145(2-3), 123–130. [Link]

-

Pro Doc Ltée. (2014, November 7). PRODUCT MONOGRAPH BROMAZEPAM – 3 BROMAZEPAM – 6. Retrieved January 15, 2026, from [Link]

-

Al-Hussain, L. A., & Al-Zehouri, A. A. (2016). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates. Current Pharmaceutical Analysis, 12(3), 223-231. [Link]

-

de Araujo, F. G., Bauerfeldt, G. F., Marques, M., & Martins, E. M. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. Bulletin of environmental contamination and toxicology, 103(2), 293–299. [Link]

-

Drugs.com. (2025, February 3). What is bromazepam used for? Retrieved January 15, 2026, from [Link]

-

MentalHealth.com. (2023, February 20). Bromazepam. Retrieved January 15, 2026, from [Link]

-

MedBroadcast.com. (n.d.). Bromazepam - Uses, Side Effects, Interactions. Retrieved January 15, 2026, from [Link]

-

Al-Asmari, A. I., Al-Shahrani, H. M., & Al-Otaibi, K. F. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Molecules (Basel, Switzerland), 30(17), 3451. [Link]

-

Química Organica.org. (n.d.). Benzodiazepine synthesis. Retrieved January 15, 2026, from [Link]

-

Brcina, I., Darkovska Serafimovska, M., Serafimovska, T., Balkanov, T., & Gjorgjeska, B. (2019). SIMPLE LIQUID CHROMATOGRAPHY METHOD WITH UV DETECTION FOR DETERMINATION OF BROMAZEPAM IN SOLID PHARMACEUTICAL DOSAGE FORMS. KNOWLEDGE – International Journal, 31(4), 1045-1051. [Link]

-

Al-Amari, M. A., & El-Sayed, Y. S. (2021). Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. Journal of Chemical Sciences, 133(1), 1-10. [Link]

-

World Health Organization. (2022). Critical review report: Bromazolam. Retrieved January 15, 2026, from [Link]

-

PharmaCompass. (n.d.). Bromazepam | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 15, 2026, from [Link]

Sources

- 1. Bromazepam - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Bromazepam? [synapse.patsnap.com]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. Pharmacological profile of benzodiazepine site ligands with recombinant GABAA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacological characterization of benzodiazepine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Thermal Stability in Drug Development

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a heterocyclic compound with a quinolinone core, a structure of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability and degradation profile is paramount for successful drug development.[2][3] These characteristics directly impact the drug's safety, efficacy, and shelf-life, and are critical considerations for formulation, packaging, and storage conditions.[2][3][4] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and pathways, which provides crucial insights into potential toxicity.[4] This technical guide provides a comprehensive overview of the methodologies to assess the thermal stability and degradation of this compound, offering a robust framework for its physicochemical characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN₃O | [5] |

| Molecular Weight | 316.15 g/mol | [5] |

| CAS Number | 77616-97-8 | [5][6] |

| Appearance | Light Brown to Brown Solid |

Part 1: Thermal Analysis for Intrinsic Stability

Thermal analysis techniques are fundamental in characterizing the intrinsic thermal properties of a compound.[7] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary methods that provide a detailed picture of how a substance behaves under controlled temperature changes.[7]

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is invaluable for determining the onset of thermal decomposition, identifying the presence of volatile components like water or residual solvents, and assessing the overall thermal stability of the API.[7][8][10]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA thermogram will show the onset temperature of decomposition and the percentage of mass lost at different temperature ranges.

A typical TGA curve for a stable organic compound will show a flat baseline until the temperature reaches the point of decomposition, at which a significant mass loss will be observed. For this compound, any initial mass loss at lower temperatures (below 150 °C) could indicate the presence of residual solvents or adsorbed water. The primary decomposition step will likely occur at a much higher temperature, reflecting the breakdown of the molecular structure.

| Temperature Range (°C) | Expected Mass Loss (%) | Interpretation |

| 25 - 150 | < 1% | Loss of adsorbed water or volatile solvents. |

| > 250 | Significant | Onset of thermal decomposition of the API. |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[11][12] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transformations, providing critical information about the physical state and stability of the drug substance.[11][13]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is determined from the peak of the endothermic event.

For a crystalline solid like this compound, the DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline form. Any exothermic events following the melting endotherm could indicate decomposition.

| Thermal Event | Expected Temperature (°C) | Interpretation |

| Melting | > 255°C (decomposes) | Phase transition from solid to liquid. |

| Decomposition | Following melting | Exothermic event indicating chemical breakdown. |

Part 2: Forced Degradation Studies for Pathway Elucidation

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[3][14] These studies involve subjecting the API to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][4][15]

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to the forced degradation of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. onyxipca.com [onyxipca.com]

- 5. This compound | C14H10BrN3O | CID 12702961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. quercus.be [quercus.be]

- 12. veeprho.com [veeprho.com]

- 13. Differential scanning calorimetry: applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] These compounds have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The therapeutic diversity of quinoline derivatives stems from their ability to intercalate DNA, inhibit key enzymes like topoisomerases and kinases, and modulate critical signaling pathways.[1][4][5]

The specific compound, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, incorporates several structural features that suggest significant therapeutic potential. The bromo-substituent at the 6-position can enhance antiproliferative activity, a feature observed in other bromo-substituted quinolines.[6][7][8][9][10] The amino group at the 3-position and the pyridinyl moiety at the 4-position can contribute to the molecule's ability to form hydrogen bonds and interact with biological targets, potentially influencing its antimicrobial and anticancer effects.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary biological activity screening of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Part 1: Anticancer Activity Screening

Quinolinone derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.[4][13][14] The initial screening for anticancer activity is crucial to determine the compound's potential in oncology.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The intensity of the purple color is directly proportional to the number of viable cells.[16]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.[17]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 15.2 |

| A549 | 22.8 |

| HCT-116 | 18.5 |

Investigating the Mechanism of Action

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Quinolinone derivatives are known to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[19][20][21][22][23]

Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the anticancer mechanism of action.

Hypothetical Signaling Pathway Modulation

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and is a key target for cancer therapeutics.[20][23] Quinolinone derivatives have been shown to inhibit this pathway.[4]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[24] Quinoline-based compounds have a long history of use as antimicrobials, and novel derivatives continue to be explored for their antibacterial and antifungal properties.[25][26][27][28]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31] The broth microdilution method is a widely used technique for determining the MIC.[29][32]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[33]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The concentration range should be broad enough to encompass the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[29]

-

Table 2: Hypothetical MIC Data for this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 8 |

| Escherichia coli ATCC 25922 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | 64 |

| Candida albicans ATCC 90028 | 16 |

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents.[3] Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and pathways.[2][34][35][36]

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with inflammatory conditions. The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours. Include a control group with LPS alone.

-

-

Griess Reagent Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

-

Potential Modulation of Inflammatory Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[37][38][39] Its activation leads to the expression of pro-inflammatory genes.[40] Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.[38][40]

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial biological screening of this compound. The preliminary assessment of its anticancer, antimicrobial, and anti-inflammatory activities will guide further research and development efforts. Positive results from these assays will warrant more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry.

- Use of Inhibitors in the Study of MAP Kinases. PMC - NIH.

- What are MAPKs inhibitors and how do they work? - Patsnap Synapse. Patsnap Synapse.

- Pharmacological inhibitors of MAPK pathways. PubMed.

- Methods | MI - Microbiology. MI - Microbiology.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.

- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.

- Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. PubMed.

- Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

- Exploiting the PI3K/AKT pathway for cancer drug discovery. PubMed - NIH.

- NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. PubMed.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Ingenta Connect.

- Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery.

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central.

- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online.

- An introduction to the MAPK signaling pathway and pan-RAF inhibitors. YouTube.

- Antimicrobial Susceptibility Testing. Apec.org.

- The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.

- MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer | selleckchem.com. selleckchem.com.

- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.